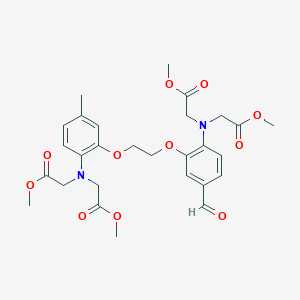![molecular formula C₁₀H₁₆O₆S B043499 Bicyclo[2.2.1]heptane-1-methanesulfonicacid, 7,7-dimethyl-2,3-dioxo-, (1S,4S)- CAS No. 73413-79-3](/img/structure/B43499.png)
Bicyclo[2.2.1]heptane-1-methanesulfonicacid, 7,7-dimethyl-2,3-dioxo-, (1S,4S)-
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to Bicyclo[2.2.1]heptane derivatives involves various chemical strategies, including reactions with methane- and halomethanesulfonyl thiocyanates, leading to adducts that exhibit high anti-selectivity and subsequent transformation in the presence of bases (Vasin, Petrov, Kostryukov, & Razin, 2012). Another route involves the elimination of 1-chloro-2-(trimethysilyl)bicyclo[4.1.0]heptane to generate Bicyclo[4.1.0]hept-1,6-ene, showcasing the compound's ability to undergo dimerization and further chemical transformations (Billups et al., 1996).
Molecular Structure Analysis
The molecular structure of Bicyclo[2.2.1]heptane derivatives has been elucidated through various analytical techniques, including IR, NMR spectroscopy, and mass spectrometry, revealing the regioselectivity of transformations and the geometric parameters of radical intermediates in sulfonylation reactions (Palchikov, Prid’ma, & Kas’yan, 2014).
Chemical Reactions and Properties
The chemical reactivity of Bicyclo[2.2.1]heptane derivatives includes their interaction with 2-bromoethanesulfonyl bromide, demonstrating both anti and syn addition across the central bicyclobutane bond (Kostryukov & Masterova, 2020). This reactivity paves the way for further functionalization through 1,2-dehydrobromination and nucleophilic addition.
Physical Properties Analysis
The synthesis and characterization of Bicyclo[2.2.1]heptane derivatives also involve understanding their physical properties. For instance, the preparation of bicyclo[3.2.0]heptane-2-endo,7-endo-diols showcases the potential of these compounds as nonracemic precursors for bidentate ligands in asymmetric synthesis (Peri et al., 2004), highlighting their utility in creating chiral rigid backbones.
Chemical Properties Analysis
The chemical properties of Bicyclo[2.2.1]heptane derivatives have been extensively studied, including their electrochemical oxidation leading to novel synthons with significant regio- and stereoselectivity (Uchida et al., 1990). These studies elucidate the pathways for creating valuable intermediates for further chemical synthesis.
Applications De Recherche Scientifique
Rigid Nature and Isomeric Variations
- The bicyclo[2.2.1]heptane unit, due to its rigid nature, is invariant across different isomeric structures. This rigid structure is evident in various isomers like (1S,2S,4R,4'S)-, (1S,2S,4R,4'R)-, (1S,2R,4R,4'R)- and (1S,2R,4R,4'R)-4,7,7-trimethylbicyclo[2.2.1]heptan-3-one-2-spiro-2'-(4'-chloromethyl-1',3'-dioxolane) (Clegg, Golding, King, & Maude, 1995).
Reactivity and Transformation
- 1-R-Tricyclo[4.1.0.02,7]heptanes exhibit high anti-selectivity in their reaction with methane- and halomethanesulfonyl thiocyanates, leading to bicyclo[3.1.1]heptane derivatives. This reaction is characterized by the formation of 1-(X-methylsulfonyl)tricyclo[4.1.0.02,7]heptanes through loss of HSCN molecule (Vasin, Petrov, Kostryukov, & Razin, 2012).
Chemical Significance in Polycyclic Compounds
- In polycyclic compounds, the bicyclo[2.2.1]heptane group plays a crucial role, especially in reactions like photochemically induced chlorination, which proceeds with substitution at the bridgehead carbon (Cox, 1975).
Synthesis and Molecular Behavior
- Bicyclo[4.1.0]hept-1,6-ene's synthesis and behavior, including its reactions with dimethyldioxirane or dioxygen, demonstrate the versatility of bicyclic compounds in chemical synthesis (Billups, Luo, Lee, Chee, Arney, Wiberg, & Artis, 1996).
Role in Chemical Communication
- Bicyclic acetals, related to the bicyclo[2.2.1]heptane structure, are essential in chemical communication among insect species, indicating the biological significance of these compounds (Francke & Schrõder, 1997).
Structural Insights and Synthesis
- Studies on bicyclic alkanes like bicyclo[2.2.1]hept-2-ene provide insights into molecular structure, including bond pyramidalization and geometry, which are crucial for understanding the chemical properties of these compounds (Carrupt & Vogel, 1985).
Application in Fuel Components
- Theoretical analysis of 2,2'-bis(bicyclo[2.2.1]heptane) as a potential fuel component in rocket engines, highlights the application of bicyclic compounds in advanced technology and engineering (Bermeshev, Kochetov, Pevgov, Samoilov, & Shorunov, 2019).
Propriétés
IUPAC Name |
[(1S,4S)-7,7-dimethyl-2,3-dioxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O5S/c1-9(2)6-3-4-10(9,5-16(13,14)15)8(12)7(6)11/h6H,3-5H2,1-2H3,(H,13,14,15)/t6-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQHWAOZYKVGMQX-LHLIQPBNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2=O)CS(=O)(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]2CC[C@]1(C(=O)C2=O)CS(=O)(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60994133 | |
| Record name | (7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60994133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
((1S,4S)-7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid | |
CAS RN |
73413-79-3 | |
| Record name | Camphorquinone-10-sulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073413793 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60994133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Camphorquinone-10-sulfonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



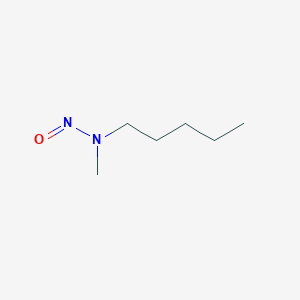

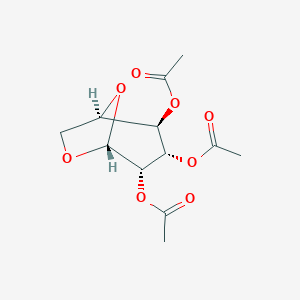
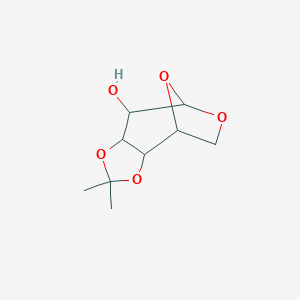
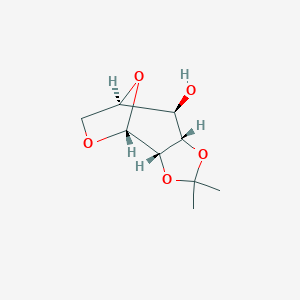
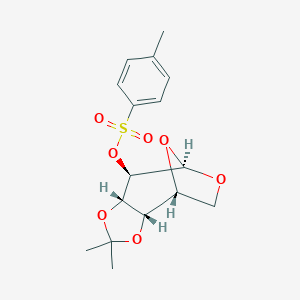
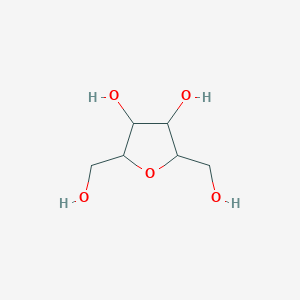
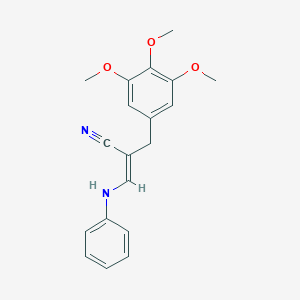
![2-Azido-1-methyl-6-phenylimidazo[4,5-b]pyridine](/img/structure/B43433.png)
![2-Azido-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline](/img/structure/B43437.png)
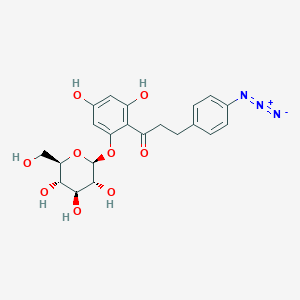
![N-[1,3-bis[[(2R,3R,4R,5S)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxy]propan-2-yl]-4-[3-(trifluoromethyl)diazirin-3-yl]benzamide](/img/structure/B43440.png)
![sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethylspiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,3'-diazirine]-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B43442.png)
